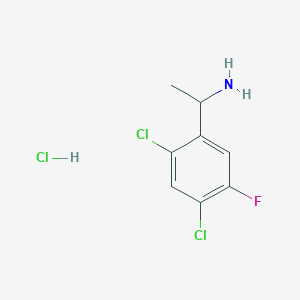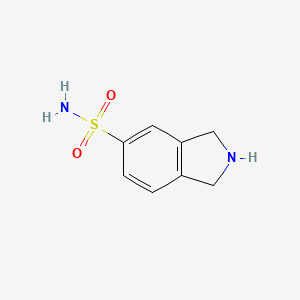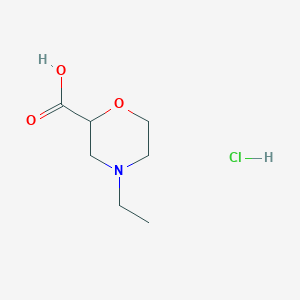
5-Formyl-3-methoxyphenylboronic acid
Overview
Description
5-Formyl-3-methoxyphenylboronic acid is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of boronic acids like 5-Formyl-3-methoxyphenylboronic acid often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 5-Formyl-3-methoxyphenylboronic acid is similar to that of 3-Methoxyphenylboronic acid, which has a linear formula of CH3OC6H4B(OH)2 and a molecular weight of 151.96 .Chemical Reactions Analysis
5-Formyl-3-methoxyphenylboronic acid can participate in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
5-Formyl-3-methoxyphenylboronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a pivotal method for forming carbon-carbon bonds, widely applied in the synthesis of complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide under the presence of a palladium catalyst. This process is particularly useful in pharmaceutical synthesis, where it can help construct diverse molecular frameworks with high precision.
Protodeboronation Studies
Research into the protodeboronation of boronic esters has highlighted the potential of 5-Formyl-3-methoxyphenylboronic acid in studying reaction mechanisms . Protodeboronation is a critical step in organic synthesis, allowing for the removal of the boron moiety from molecules. Understanding this process with 5-Formyl-3-methoxyphenylboronic acid can lead to the development of new synthetic methodologies and the refinement of existing ones.
Palladium-Catalyzed Arylation
The compound serves as a reagent for palladium-catalyzed arylation reactions . Arylation is essential for constructing aryl compounds, which are ubiquitous in drugs and agrochemicals. The use of 5-Formyl-3-methoxyphenylboronic acid in such reactions demonstrates its versatility and importance in creating biologically active compounds.
Synthesis of Biologically Active Molecules
5-Formyl-3-methoxyphenylboronic acid: is used in the synthesis of biologically and pharmacologically active molecules . Its ability to participate in various coupling reactions makes it a valuable tool for constructing complex molecules that can serve as potential drug candidates or for studying biological processes.
Development of Organic Synthesis Methodologies
This boronic acid is instrumental in the development of new organic synthesis methodologies . Researchers utilize it to explore novel reaction pathways and to expand the toolbox of synthetic chemistry. Its stability and reactivity profile make it an ideal candidate for testing new synthetic concepts.
Material Science Applications
In material science, 5-Formyl-3-methoxyphenylboronic acid can be used to modify surface properties of materials . By incorporating boronic acids onto surfaces, scientists can create materials with specific binding affinities, which can be used in sensors, catalysis, or as part of novel electronic devices.
Chemical Education and Research
As a stable and readily available compound, 5-Formyl-3-methoxyphenylboronic acid is also used in chemical education and research . It provides a practical example for teaching advanced organic chemistry concepts and techniques, such as boron chemistry and cross-coupling reactions.
Environmental Chemistry
Lastly, the environmental benignity of boronic acids, including 5-Formyl-3-methoxyphenylboronic acid , makes them subjects of interest in environmental chemistry . Researchers study their impact and degradation in the environment, aiming to develop greener chemical processes and products.
Mechanism of Action
The mechanism of action of 5-Formyl-3-methoxyphenylboronic acid in chemical reactions often involves its participation in Suzuki–Miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-formyl-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBPIMVLGXGJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275639 | |
| Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-3-methoxyphenylboronic acid | |
CAS RN |
1451392-09-8 | |
| Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)
![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)






![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)

![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)
![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)